5-Chloro-6-(3-oxopiperazin-1-yl)nicotinonitrile
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Overview
Description
5-Chloro-6-(3-oxopiperazin-1-yl)nicotinonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. The compound belongs to the class of nicotinonitriles and has been found to exhibit a wide range of biological activities.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
One study outlines the use of related nitriles in synthesizing new indole-containing heterocyclic substances such as 1,2,3-triazoles, pyrazoles, and pyrazolo[1,5-a]pyrimidine derivatives. These compounds exhibit promising antimicrobial activities against various microorganisms, including Gram-negative bacteria, Gram-positive bacteria, and yeast, demonstrating the potential of nitriles in developing new antimicrobial agents (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).
Herbicidal Activity
Another study focuses on derivatives of nicotinic acid, which have shown excellent herbicidal activity against certain weeds. The research suggests that modifications to the nicotinonitrile structure can lead to compounds with potent herbicidal properties, useful in agricultural settings (Yu, Wang, Bajsa-Hirschel, Cantrell, Duke, & Liu, 2021).
Chemical Reactions and New Substance Creation
Further research illustrates the role of similar compounds in palladium-mediated coupling reactions, leading to the synthesis of difunctionalized pyrazolo[3,4-b]pyridines. This process is significant for creating novel compounds with potential applications in various fields, including pharmaceuticals and material science (Lavecchia, Berteina‐Raboin, & Guillaumet, 2004).
Antimycobacterial Agents
The facile synthesis of benzonitrile/nicotinonitrile-based s-triazines, tested for in vitro antimycobacterial activity, underscores the utility of nitriles in combating infectious diseases like tuberculosis. This research highlights the importance of structural modifications for enhancing the antimicrobial efficacy of compounds (Patel, Chikhalia, & Kumari, 2014).
Mechanism of Action
Target of Action
The primary targets of 5-Chloro-6-(3-oxopiperazin-1-yl)nicotinonitrile are Protein farnesyltransferase/geranylgeranyltransferase type-1 subunit alpha , Protein farnesyltransferase subunit beta , and Geranylgeranyl transferase type-1 subunit beta . These proteins play a crucial role in the post-translational modification of proteins, which is essential for their function.
Mode of Action
It is believed to interact with its targets, leading to changes in their activity . This interaction could potentially alter the function of the proteins, affecting the cellular processes they are involved in.
Biochemical Pathways
Given its targets, it is likely to impact pathways involving protein modification and signaling .
Result of Action
Given its targets, it could potentially affect cellular processes involving protein modification and signaling .
properties
IUPAC Name |
5-chloro-6-(3-oxopiperazin-1-yl)pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4O/c11-8-3-7(4-12)5-14-10(8)15-2-1-13-9(16)6-15/h3,5H,1-2,6H2,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAVYAZYOYLZBTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C2=C(C=C(C=N2)C#N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-6-(3-oxopiperazin-1-yl)nicotinonitrile |
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